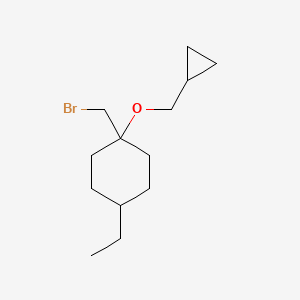

1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-ethylcyclohexane

Description

1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-ethylcyclohexane (CAS: Not explicitly provided; structural analogs in ) is a brominated cyclohexane derivative featuring three distinct substituents: a bromomethyl group, a cyclopropylmethoxy group, and an ethyl group. The bromomethyl group serves as a reactive site for nucleophilic substitution or elimination reactions, making the compound valuable in organic synthesis. The ethyl group at the 4-position contributes to lipophilicity, which may influence solubility and pharmacokinetic properties in pharmaceutical applications.

Properties

Molecular Formula |

C13H23BrO |

|---|---|

Molecular Weight |

275.22 g/mol |

IUPAC Name |

1-(bromomethyl)-1-(cyclopropylmethoxy)-4-ethylcyclohexane |

InChI |

InChI=1S/C13H23BrO/c1-2-11-5-7-13(10-14,8-6-11)15-9-12-3-4-12/h11-12H,2-10H2,1H3 |

InChI Key |

RXPLZHPCRHJJCA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)(CBr)OCC2CC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural uniqueness lies in its combination of substituents. Below is a comparison with key analogs:

Physical and Chemical Properties

- Boiling Points and Solubility : Bulky substituents (e.g., cyclopropylmethoxy) increase molecular weight and boiling points but reduce water solubility. For example, 1-(Bromomethyl)-4-methoxycyclohexane (MW 207.11) is likely more volatile than the target compound (estimated MW 289.2) .

- Stability : Brominated cyclohexanes are generally light-sensitive and require storage at low temperatures (e.g., 2–8°C for 1-(Bromomethyl)-4-methoxycyclohexane) .

Research Findings and Gaps

- Synthetic Routes: highlights diethyl ether as a solvent for analogous iodomethylcyclohexane synthesis, suggesting possible applicability to the target compound. However, cyclopropylmethoxy introduction may require specialized reagents (e.g., cyclopropanemethanol derivatives) .

- Pharmacological Potential: While betaxolol () and catramilast () demonstrate the utility of cyclohexane intermediates in beta-blockers and anti-inflammatory drugs, the target compound’s cyclopropylmethoxy group remains underexplored in vivo .

- Safety Data: Limited toxicological profiles for many analogs (e.g., 1-(Bromomethyl)-1-(tert-butoxy)-4-ethylcyclohexane) necessitate further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.